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molecular formula C6H13NO2S2 B1368246 methyl N-(2,2-dimethoxyethyl)dithiocarbamate

methyl N-(2,2-dimethoxyethyl)dithiocarbamate

Cat. No. B1368246
M. Wt: 195.3 g/mol
InChI Key: SFKZZPIYNUISOH-UHFFFAOYSA-N
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Patent
US05162534

Procedure details

To a solution of 21 g (0.2 mole) of aminoacetaldehyde dimethylacetal in 150 ml of ethanol and 10 ml of water was added 24.3 g (0.24 mole) of triethylamine, and 16.8 g (0.22 mole) of carbon disulfide in portions at 0° to 5° C. After the reaction mixture was stirred for one hour at the same temperature, 31.2 g (0.22 mole) of methyl iodide was added dropwise in portions, and then was further stirred for one hour at 15°±5° C. The solvent was removed under reduced pressure (30 mmHg) and water was added thereto. Then, the mixture was extracted with ethylacetate, dried over anhydrous sodium sulfate and filtered. The solvent was removed under reduced pressure (30 mmHg) to obtain the desired liquid compound, 36.9 g (yield 95%).
Quantity
21 g
Type
reactant
Reaction Step One
Quantity
24.3 g
Type
reactant
Reaction Step One
Quantity
16.8 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
31.2 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][CH:3]([O:6][CH3:7])[CH2:4][NH2:5].C(N(CC)CC)C.[C:15](=[S:17])=[S:16].[CH3:18]I>C(O)C.O>[CH3:1][O:2][CH:3]([O:6][CH3:7])[CH2:4][NH:5][C:15](=[S:17])[S:16][CH3:18]

Inputs

Step One
Name
Quantity
21 g
Type
reactant
Smiles
COC(CN)OC
Name
Quantity
24.3 g
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
16.8 g
Type
reactant
Smiles
C(=S)=S
Name
Quantity
150 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
10 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
31.2 g
Type
reactant
Smiles
CI

Conditions

Stirring
Type
CUSTOM
Details
was further stirred for one hour at 15°±5° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added dropwise in portions
CUSTOM
Type
CUSTOM
Details
The solvent was removed under reduced pressure (30 mmHg) and water
ADDITION
Type
ADDITION
Details
was added
EXTRACTION
Type
EXTRACTION
Details
Then, the mixture was extracted with ethylacetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
The solvent was removed under reduced pressure (30 mmHg)
CUSTOM
Type
CUSTOM
Details
to obtain the desired liquid compound, 36.9 g (yield 95%)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
COC(CNC(SC)=S)OC
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 95%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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